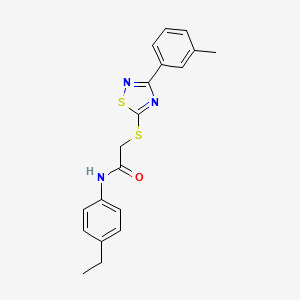

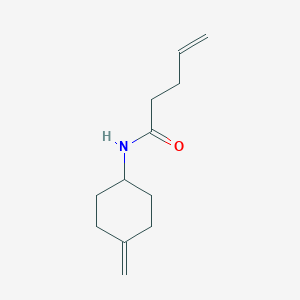

![molecular formula C16H13FN2O3S2 B2508421 4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 886915-35-1](/img/structure/B2508421.png)

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide” is likely to be an organic compound containing functional groups like ethylsulfonyl, fluorobenzo[d]thiazol-2-yl, and benzamide .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, substituted at one position by an ethylsulfonyl group and at another position by a 4-fluorobenzo[d]thiazol-2-yl group . The exact geometry and conformation would depend on the specific arrangement and stereochemistry of these groups .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzamide, ethylsulfonyl, and 4-fluorobenzo[d]thiazol-2-yl groups . These functional groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl and amide groups could impact its solubility in different solvents .Scientific Research Applications

Organic Electronics and Semiconductors

The thiazolo [5,4-d]thiazole fused (bi)heterocycle, which includes our compound, is an electron-deficient system with high oxidative stability and a rigid planar structure. These features enable efficient intermolecular π–π overlap . In the realm of organic electronics, this compound has garnered attention due to its appealing properties. Additionally, aryl-functionalized thiazolo [5,4-d]thiazole derivatives, which expand the conjugated backbone of semiconducting materials, can be easily synthesized. Researchers have recognized their potential in organic photovoltaics, making them promising building blocks for plastic electronics .

Fluorescent Probes

Our compound can serve as a fluorescent probe. For instance, 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), a derivative of this compound, has been developed as a selective sensor for cysteine (Cys) over other analytes. BT-AC emits fluorescence specifically in the presence of Cys, making it useful for biological and chemical sensing applications .

Materials Science

The thiazolo [5,4-d]thiazole-based materials family offers exciting possibilities. Researchers are investigating their use in various material science applications, including optoelectronics, sensors, and catalysis. Further exploration of synthetic methods and material properties will likely yield novel applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-ethylsulfonyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O3S2/c1-2-24(21,22)11-8-6-10(7-9-11)15(20)19-16-18-14-12(17)4-3-5-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGSZSXCDRWCRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(ethylsulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-(dimethylamino)phenyl)-9-(4-fluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2508338.png)

![3-butoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2508340.png)

![N-{(E)-[1-(4-bromophenyl)-1H-pyrrol-3-yl]methylidene}-3,4-dichloroaniline](/img/structure/B2508353.png)

![N-isopropyl-2-[(8-oxo-7-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio]acetamide](/img/structure/B2508354.png)

![1-[2-Benzyl-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]piperidine](/img/structure/B2508356.png)

![5-Thien-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2508358.png)